N6-(L-threonyl)-L-lysine
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Overview
Description
N6-(L-threonyl)-L-lysine is a compound that plays a significant role in various biological processes. It is a modified nucleoside found in transfer RNA (tRNA), specifically at position 37, which is adjacent to the anticodon. This modification is essential for the accurate translation of the genetic code and stabilization of the tRNA structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(L-threonyl)-L-lysine involves the transfer of the L-threonyl-carbamoyl moiety from threonyl-carbamoyl-adenosine monophosphate (TC-AMP) to the adenine base at position 37 of the tRNA. This reaction is catalyzed by the KEOPS/EKC complex, which includes several subunits that facilitate the binding and transfer processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis involving the KEOPS/EKC complex could potentially be scaled up for industrial applications if needed.
Chemical Reactions Analysis
Types of Reactions
N6-(L-threonyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can lead to different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
N6-(L-threonyl)-L-lysine has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of modified nucleosides.
Biology: Understanding the role of tRNA modifications in protein synthesis and genetic code translation.
Medicine: Investigating the potential therapeutic applications of modified nucleosides in treating genetic disorders and diseases.
Industry: Exploring the use of modified nucleosides in biotechnology and pharmaceutical industries for the development of new drugs and therapies
Mechanism of Action
The mechanism of action of N6-(L-threonyl)-L-lysine involves its incorporation into tRNA at position 37, where it stabilizes the anticodon loop and ensures accurate decoding of the genetic code. This modification prevents frameshifting and enhances the efficiency of protein synthesis by facilitating proper codon-anticodon pairing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N6-(L-threonyl)-L-lysine include other modified nucleosides such as:
N6-methyladenosine: A methylated form of adenosine found in RNA.
Pseudouridine: A modified nucleoside found in various types of RNA.
Inosine: A nucleoside that plays a role in the wobble base pairing of tRNA.
Uniqueness
This compound is unique due to its specific role in stabilizing the anticodon loop of tRNA and ensuring accurate translation of the genetic code. Its presence at position 37 of tRNA is crucial for maintaining the fidelity of protein synthesis, which distinguishes it from other modified nucleosides .
Properties
Molecular Formula |
C10H21N3O4 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-5-3-2-4-7(11)10(16)17/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |
InChI Key |
KBBSTKRMTXZXBS-CSMHCCOUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NCCCCC(C(=O)O)N)N)O |
Origin of Product |
United States |
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